GD-Tex

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

GD-Tex is a synthetic polymer that has been developed for various scientific research applications. This polymer has gained significant attention due to its unique properties, which make it an ideal material for use in a wide range of research fields.

Applications De Recherche Scientifique

Radiation Enhancement in Tumor Models

GD-Tex, also known as gadolinium texaphyrin, demonstrates significant radiation enhancement in various in vivo tumor models. Studies have shown that it produces a notable tumor growth delay when combined with radiation, compared to irradiated control groups. This enhancement was observed only when GD-Tex was administered before, but not after, irradiation. Its unique radiochemistry and tumor selectivity suggest potential mechanisms of action not addressed by in vitro assay methods (Miller et al., 1999).

Mechanism of Radiation Enhancement by Redox Cycling

GD-Tex enhances cellular response to ionizing radiation by increasing oxidative stress due to redox cycling. This process involves the catalyzed oxidation of NADPH and ascorbate under aerobic conditions, forming hydrogen peroxide. This mechanism leads to decreased viability in cancer cells and enhances the radiation response in various cell lines (Magda et al., 2001).

Evaluating GD-Tex as a Radiosensitizing Agent

Despite initial promising results, some studies have raised questions about the efficacy of GD-Tex as a radiosensitizing agent. Research involving various human tumor cell lines and in vivo tumor models did not demonstrate radiosensitization by GD-Tex under both oxic and hypoxic conditions (Bernhard et al., 2000).

GD-Tex Impact on Tumor Metabolism and Radiation Sensitivity

GD-Tex affects tumor metabolism, which may predict optimal time intervals between drug administration and radiation for enhanced therapeutic efficacy. It impacts energy metabolism in tumor models, as indicated by changes in phosphocreatine and nucleoside triphosphates following administration. This finding suggests that monitoring tumor metabolism after treatment with GD-Tex could guide the timing of radiation for maximal efficacy (Xu et al., 2001).

Clinical Trials and Biodistribution

Phase I trials have explored the maximally tolerated dose, toxicities, pharmacokinetics, and biolocalization of GD-Tex. These studies have shown selective accumulation in tumors, as demonstrated by magnetic resonance imaging (MRI). However, reversible renal toxicity was identified as a dose-limiting factor (Rosenthal et al., 1999).

Propriétés

Numéro CAS |

156436-89-4 |

|---|---|

Nom du produit |

GD-Tex |

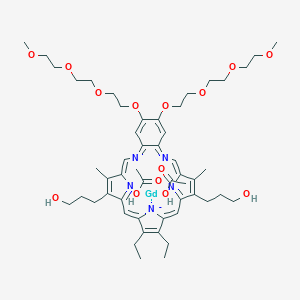

Formule moléculaire |

C52H74GdN5O14- |

Poids moléculaire |

1150.4 g/mol |

Nom IUPAC |

acetic acid;3-[4,5-diethyl-24-(3-hydroxypropyl)-16,17-bis[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]-10,23-dimethyl-13,20,25,26-tetraza-27-azanidapentacyclo[20.2.1.13,6.18,11.014,19]heptacosa-1(25),2,4,6,8(26),9,11,13,15,17,19,21,23-tridecaen-9-yl]propan-1-ol;gadolinium |

InChI |

InChI=1S/C48H66N5O10.2C2H4O2.Gd/c1-7-35-36(8-2)40-28-42-38(12-10-14-55)34(4)46(53-42)32-50-44-30-48(63-26-24-61-22-20-59-18-16-57-6)47(62-25-23-60-21-19-58-17-15-56-5)29-43(44)49-31-45-33(3)37(11-9-13-54)41(52-45)27-39(35)51-40;2*1-2(3)4;/h27-32,54-55H,7-26H2,1-6H3;2*1H3,(H,3,4);/q-1;;; |

Clé InChI |

AARXZCZYLAFQQU-UHFFFAOYSA-N |

SMILES |

CCC1=C(C2=CC3=NC(=CN=C4C=C(C(=CC4=NC=C5C(=C(C(=N5)C=C1[N-]2)CCCO)C)OCCOCCOCCOC)OCCOCCOCCOC)C(=C3CCCO)C)CC.CC(=O)O.CC(=O)O.[Gd] |

SMILES canonique |

CCC1=C(C2=CC3=NC(=CN=C4C=C(C(=CC4=NC=C5C(=C(C(=N5)C=C1[N-]2)CCCO)C)OCCOCCOCCOC)OCCOCCOCCOC)C(=C3CCCO)C)CC.CC(=O)[O-].CC(=O)[O-].[Gd+3] |

Synonymes |

gadolinium texaphyrin gadolinium texaphyrin complex Gd(III) texaphyrin motexafin gadolinium PCI-0120 Xcytrin |

Origine du produit |

United States |

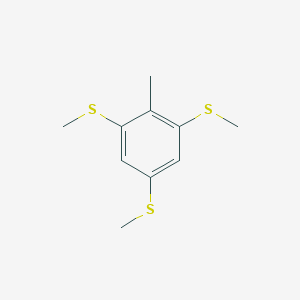

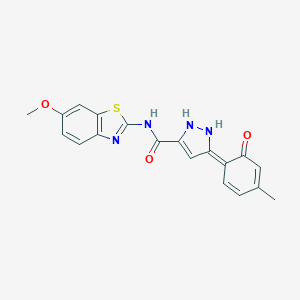

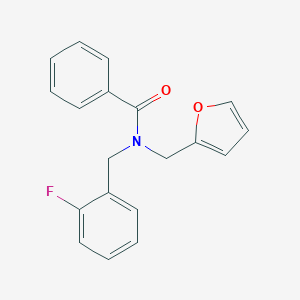

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-methyl-N-[(E)-(4-nitrophenyl)methylidene]benzenesulfonamide](/img/structure/B241703.png)

![1-(Tricyclo[4.3.1.1~3,8~]undec-1-ylcarbonyl)pyrrolidine](/img/structure/B241706.png)

![1,2,2-Trimethyl-3-[(1-phenylethyl)carbamoyl]cyclopentanecarboxylic acid](/img/structure/B241708.png)

![[(3-Chlorophenyl)sulfonyl]acetic acid](/img/structure/B241710.png)

![3-Amino-5-cyclopropyl-4'-methoxy[1,1'-biphenyl]-2,4-dicarbonitrile](/img/structure/B241711.png)

![2-[3-Cyano-4-cyclopropyl-6-(2,4-diethoxyphenyl)-2-pyridinyl]malononitrile](/img/structure/B241713.png)

![N-[(2S,3R,4R,5S,6R)-2-(4-acetylphenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B241728.png)

![Diethyl 5-{[(2-bromo-4-methylphenoxy)acetyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B241759.png)